SMAP-2

Castration-Resistant Prostate Cancer Xenograft Model Tumor Growth Inhibition

Researchers studying PP2A-mediated AR turnover or KRAS-driven cancers need a selective, orally bioavailable chemical probe, but many PP2A modulators lack target specificity and favorable pharmacokinetics. SMAP-2 (DT-1154) is the definitive PP2A activator for mechanistic and efficacy studies: • Mechanism: Binds PP2A Aα scaffold to enhance phosphatase activity, driving AR protein degradation and inhibiting KRAS signaling pathways. • Efficacy: Reduces AR protein half-life in vitro/in vivo; inhibits KRAS-mutant tumor growth in preclinical models with oral dosing convenience. • Supply: Bulk stock available (5-100 mg), ambient shipping, ≥98% purity - reliably sourced for long-term research programs.

Molecular Formula C27H27F3N2O4S
Molecular Weight 532.6 g/mol
Cat. No. B2476750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMAP-2
Molecular FormulaC27H27F3N2O4S
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESC1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C27H27F3N2O4S/c28-27(29,30)36-20-14-16-21(17-15-20)37(34,35)31-22-8-5-11-25(26(22)33)32-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)32/h1-4,6-7,9-10,14-17,22,25-26,31,33H,5,8,11-13H2/t22-,25+,26+/m0/s1
InChIKeySDVKTCLBCCAFIS-HDYLNDSGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SMAP-2: PP2A Activator for Cancer Research


SMAP-2 (DT-1154) is an orally bioavailable small molecule activator of the tumor suppressor protein phosphatase 2A (PP2A) [1]. It binds to the PP2A Aα scaffold subunit to drive a conformational change that enhances phosphatase activity [2], thereby inhibiting key oncogenic pathways, including those driven by KRAS and the androgen receptor (AR) [3].

PP2A activation studies via oral in vivo tool compound
KRAS-driven tumor model pathway inhibition research
Androgen receptor degradation mechanism analysis

SMAP-2: Why Substitution Fails


Substituting SMAP-2 with other PP2A activators like DT-061 or FTY720, or with AR antagonists like enzalutamide, is not scientifically equivalent. These compounds differ fundamentally in their target engagement, downstream phosphoproteomic impact, and in vivo efficacy profiles [1]. For instance, while DT-061 and FTY720 can activate PP2A, they do so with different potency, selectivity, and therapeutic windows [2][3]. Similarly, enzalutamide's direct AR antagonism represents a distinct mechanism from SMAP-2's PP2A-mediated AR degradation, leading to different resistance profiles and potential for combination strategies [1]. The evidence below quantifies these critical differentiators.

DT-061 / FTY720 PP2A activation potency and phosphoproteomic impact may differ; downstream signaling context may not transfer directly.
Enzalutamide Direct AR antagonism vs. PP2A-mediated AR degradation: mechanism mismatch limits pathway-response comparison.
Pan-PP2A activators Selectivity and therapeutic window context may differ; off-target profile requires class-specific review.

SMAP-2: Head-to-Head Comparisons


In Vivo Tumor Inhibition vs. Enzalutamide

In a murine xenograft model of human castration-resistant prostate cancer (CRPC), SMAP-2 demonstrated tumor growth inhibition comparable to the standard-of-care agent enzalutamide [1]. This was achieved via a distinct, PP2A-mediated mechanism of action, highlighting SMAP-2 as a potential alternative or complementary therapeutic strategy for CRPC [1].

In Vivo Tumor Model
Head-to-head
SMAP-2 (100 mg/kg BID) vs enzalutamide (100 mg/kg QD): reported comparable tumor growth inhibition in LNCaP/AR xenograft over 28 days.
Model-response benchmark context; supports CRPC xenograft endpoint evaluation.
Quantitative tumor volume data in original publication; review for dose-response context.
Castration-Resistant Prostate Cancer Xenograft Model Tumor Growth Inhibition

In Vitro Potency in Prostate Cancer

SMAP-2 reduces cell viability in AR-expressing prostate cancer cell lines with defined IC50 values. Its activity is contrasted with the structurally similar but biologically inactive analog TRC-766, confirming that the observed cytotoxicity is PP2A-dependent [1].

Cell Viability IC50
Head-to-head
LNCaP: 16.9 μM; 22Rv1: 14.1 μM (48 h). Inactive analog TRC-766: negligible effect.
Assay concentration context for prostate cancer cell models; on-target PP2A dependence confirmed.
Data to verify in researcher's cell-line and assay conditions.
Prostate Cancer Cell Viability IC50

AR Degradation: Unique Mechanism

SMAP-2 treatment induces a significant decrease in androgen receptor (AR) protein half-life, a functional consequence not shared by direct AR antagonists like enzalutamide. This degradation is proteasome-mediated and is linked to PP2A activation and subsequent dephosphorylation of AR at Ser81 [1].

AR Degradation
Head-to-head
SMAP-2 (30 μM) reduced AR protein half-life in LNCaP/22Rv1; enzalutamide did not induce degradation.
Mechanism differentiation context: PP2A-dependent proteasomal AR turnover vs. AR antagonism.
Review cycloheximide chase assay conditions for method transfer.
Androgen Receptor Protein Degradation Phosphoproteomics

Oral Bioavailability and PSA Reduction

SMAP-2 is orally bioavailable, a key attribute for in vivo studies. Its pharmacodynamic activity is demonstrated by the dose-dependent reduction of prostate-specific antigen (PSA), a clinically relevant AR target gene, in CRPC xenograft models [1]. This contrasts with many tool compounds that lack sufficient oral bioavailability for sustained in vivo target engagement.

Oral PD Response
Supporting evidence
100 mg/kg BID oral SMAP-2 reduced tumor PSA expression in LNCaP/AR xenograft (6-day PD study).
Oral bioavailability with target engagement biomarker context; supports in vivo PP2A pathway study design.
Pharmacodynamic response relative to vehicle; data to verify across models.
Oral Bioavailability Pharmacodynamics In Vivo Target Engagement

SMAP-2: Research Applications


AR Degradation Studies in CRPC

SMAP-2 is the optimal tool compound for studies focused on PP2A-mediated degradation of the androgen receptor. Its proven ability to reduce AR protein half-life in vitro and in vivo [1] makes it superior to direct AR antagonists like enzalutamide for experiments designed to elucidate the molecular machinery and consequences of AR protein turnover in CRPC.

Combination Therapy in KRAS-Mutant Cancers

Given its potent inhibition of KRAS-driven tumor growth in preclinical models [1] and distinct mechanism of action (PP2A activation), SMAP-2 is a prime candidate for combination studies with other targeted therapies (e.g., MEK or KRAS inhibitors) or standard chemotherapy. Its oral bioavailability facilitates convenient and clinically relevant dosing in long-term murine efficacy and tolerability experiments [1].

Phosphoproteomic Profiling of PP2A Signaling

SMAP-2 induces a profound and specific remodeling of the cellular phosphoproteome [1]. Researchers can employ SMAP-2 as a high-quality chemical probe to acutely activate PP2A and map its direct and indirect dephosphorylation targets across various cancer cell types, providing a functional readout that is more physiologically relevant than genetic knockdown or overexpression approaches.

Application
Selection Property
Validation Focus
AR degradation studies in CRPC models
PP2A-dependent AR degradation context
AR half-life and proteasome-mediated turnover endpoints
KRAS-mutant cancer model combination studies
Oral in vivo pathway engagement
KRAS-driven tumor growth model response
Phosphoproteomic profiling of PP2A signaling
Acute PP2A activation probe
Phosphoproteomic target mapping and pathway remodeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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